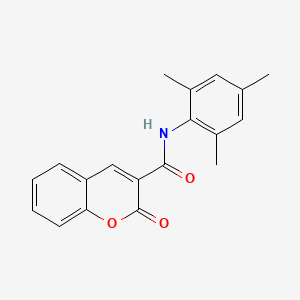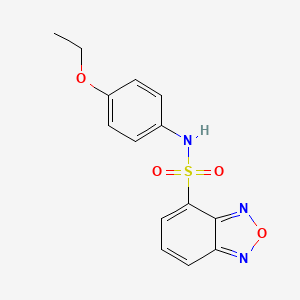![molecular formula C26H53NO3S B14951254 N-[2-(octylsulfonyl)ethyl]hexadecanamide](/img/structure/B14951254.png)
N-[2-(octylsulfonyl)ethyl]hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(octylsulfonyl)ethyl]hexadecanamide is a synthetic organic compound characterized by its unique structure, which includes an octylsulfonyl group attached to an ethyl chain, which in turn is connected to a hexadecanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(octylsulfonyl)ethyl]hexadecanamide typically involves a multi-step process. One common method includes the reaction of hexadecanamide with 2-bromoethyl octyl sulfone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(octylsulfonyl)ethyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone or sulfoxide derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The ethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted ethyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(octylsulfonyl)ethyl]hexadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(octylsulfonyl)ethyl]hexadecanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules. The amide moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1-oxohexadecyl)amino]ethyl]octadecanamide
- N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecanamide
- N-[2-[(4-morpholinyl)ethyl]hexadecanamide
Uniqueness
N-[2-(octylsulfonyl)ethyl]hexadecanamide is unique due to the presence of the octylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C26H53NO3S |
|---|---|
Molekulargewicht |
459.8 g/mol |
IUPAC-Name |
N-(2-octylsulfonylethyl)hexadecanamide |
InChI |
InChI=1S/C26H53NO3S/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(28)27-23-25-31(29,30)24-21-19-10-8-6-4-2/h3-25H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
YEAYAVKCYNIMCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(naphthalen-2-ylamino)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14951186.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide](/img/structure/B14951189.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(naphthalen-1-ylamino)(oxo)acetyl]hydrazinylidene}butanamide](/img/structure/B14951197.png)
![(2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B14951200.png)

![N-(3,5-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951207.png)
methanone](/img/structure/B14951217.png)
![N-(2-methoxyphenyl)-4-methyl-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14951223.png)
![5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14951224.png)
![(4Z)-2-(3,5-dinitrophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14951232.png)
![Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate](/img/structure/B14951237.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B14951250.png)
![ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B14951256.png)
